molecular formula C8H10O2 B1605151 3-Acetyl-2,4-dimethylfuran CAS No. 32933-07-6

3-Acetyl-2,4-dimethylfuran

Cat. No.: B1605151
CAS No.: 32933-07-6
M. Wt: 138.16 g/mol
InChI Key: LNBHNHANEHGMAQ-UHFFFAOYSA-N
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Description

3-Acetyl-2,4-dimethylfuran is an organic compound with the molecular formula C8H10O2. It is a derivative of furan, characterized by the presence of an acetyl group at the 3-position and two methyl groups at the 2- and 4-positions of the furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for preparing 3-Acetyl-2,4-dimethylfuran involves the reaction of acetylacetone with dimethyl-2-propynylsulfonium bromide in the presence of ethanolic sodium ethoxide. The reaction mixture is refluxed until the odor of dimethyl sulfide is no longer appreciable. The product is then isolated by distillation .

Procedure:

    Dimethyl-2-propynylsulfonium bromide preparation: A mixture of dimethyl sulfide, 3-bromopropyne, and acetonitrile is stirred magnetically for 20 hours in a darkened flask.

    This compound synthesis: Acetylacetone is added to ethanolic sodium ethoxide, followed by the addition of dimethyl-2-propynylsulfonium bromide.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-2,4-dimethylfuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan ring or the acetyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated or aminated derivatives of this compound.

Mechanism of Action

The mechanism of action of 3-Acetyl-2,4-dimethylfuran depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with bacterial or fungal cell membranes, leading to cell lysis and death. The molecular targets and pathways involved are still under investigation, but it is believed to interfere with essential cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Acetyl-2,4-dimethylfuran is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in organic synthesis and medicinal chemistry, offering different reactivity patterns compared to its analogs .

Properties

IUPAC Name

1-(2,4-dimethylfuran-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c1-5-4-10-7(3)8(5)6(2)9/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNBHNHANEHGMAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC(=C1C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10342201
Record name 3-ACETYL-2,4-DIMETHYLFURAN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32933-07-6
Record name 3-ACETYL-2,4-DIMETHYLFURAN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 32933-07-6
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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